7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Historical Development of Pyrazolo[4,3-e]Triazolo[4,3-c]Pyrimidine Derivatives
The pyrazolo-triazolo-pyrimidine scaffold emerged in the 1990s as a promising template for adenosine receptor modulation. Early work by researchers in 1996 demonstrated the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives bearing alkyl and aralkyl chains, which exhibited nanomolar affinity for adenosine A2A receptors. Over time, structural modifications at the N7, N8, and C9 positions revealed critical insights into receptor selectivity. For instance, introducing a 3-phenylpropyl group at N7 enhanced A2A selectivity by 210-fold compared to A1 receptors. Subsequent studies explored isomerization pathways, such as the conversion of pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines to [1,5-c] isomers under acidic conditions, broadening the structural diversity of this class. By the 2010s, derivatives like 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine were synthesized to optimize steric and electronic properties for enhanced biological activity.
Nomenclature and Systematic Naming Conventions
The systematic name 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine follows IUPAC guidelines for fused heterocycles. The parent structure, pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine, consists of three fused rings:
- Pyrimidine : A six-membered ring with two nitrogen atoms at positions 1 and 3.
- Pyrazole : A five-membered ring fused to the pyrimidine at positions 4 and 3 (denoted by [4,3-e]).
- Triazole : A five-membered ring fused to the pyrimidine at positions 4 and 3 (denoted by [4,3-c]).
The substituents are numbered based on their positions:
- A 2,4-dimethylphenyl group is attached to the pyrazole nitrogen at position 7.
- A 4-methoxyphenyl group is attached to the triazole ring at position 3.
This naming convention ensures clarity in describing the compound’s topology, as seen in analogous structures like 5-[[(4-methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine.
Overview of Research Significance and Applications in Heterocyclic Chemistry
Pyrazolo-triazolo-pyrimidines are pivotal in advancing heterocyclic chemistry due to their:
- Receptor Modulation : High affinity for adenosine receptors (A1, A2A, A3) makes them candidates for treating neurodegenerative diseases. For example, A2A antagonists derived from this scaffold reverse adenosine-induced platelet aggregation inhibition, a mechanism relevant to Parkinson’s disease.
- Synthetic Versatility : Their synthesis involves condensation, cyclization, and isomerization reactions, offering routes to diverse derivatives. The reaction of hydrazino-pyrazolopyrimidines with formic acid or phosphorus oxychloride yields triazolo-pyrimidines with varying substituents.
- Structure-Activity Relationship (SAR) Studies : Modifications at N7 and N8 positions significantly impact receptor selectivity. For instance, N7-substituted derivatives exhibit higher A2A selectivity, while N5 modifications favor A3 antagonism.
Scope and Objectives of the Review
This review focuses on:
- Synthesis and structural characterization of 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine.
- Its role in adenosine receptor antagonism and heterocyclic chemistry.
- Comparative analysis with related derivatives.
Excluded topics include pharmacokinetics, dosage, and safety profiles, as per the stipulated guidelines.
Table 1: Key Pyrazolo-Triazolo-Pyrimidine Derivatives and Their Receptor Affinities
*Ki values for A3 receptors.
Properties
Molecular Formula |
C21H18N6O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O/c1-13-4-9-18(14(2)10-13)27-20-17(11-23-27)21-25-24-19(26(21)12-22-20)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3 |
InChI Key |
DLQBQBNSYYFRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile
Reagents :
-
2,4-Dimethylphenylhydrazine (1.0 equiv)
-
Malononitrile (1.2 equiv)
-
Glacial acetic acid (solvent and catalyst)
Procedure :
-
Dissolve 2,4-dimethylphenylhydrazine (10 mmol) in glacial acetic acid (20 mL).
-
Add malononitrile (12 mmol) portionwise at 0°C.
-
Reflux at 120°C for 6 hours.
-
Cool to room temperature, pour into ice-water, and extract with ethyl acetate.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield a white solid (78% yield).
Preparation of 4-Methoxyphenylglyoxal
Reagents :
-
4-Methoxyacetophenone (1.0 equiv)
-
Selenium dioxide (1.5 equiv)
-
Dioxane (solvent)
Procedure :
-
Suspend selenium dioxide (15 mmol) in dioxane (30 mL).
-
Add 4-methoxyacetophenone (10 mmol) and reflux at 100°C for 8 hours.
-
Filter the mixture to remove selenium residues.
-
Concentrate under reduced pressure to obtain a yellow oil (85% yield).
Cyclocondensation to Form the Target Compound
Reagents :
-
5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
4-Methoxyphenylglyoxal (1.1 equiv)
-
Phosphoryl chloride (POCl₃, 3.0 equiv)
-
Anhydrous dimethylformamide (DMF, solvent)
Procedure :
-
Combine intermediates (10 mmol each) in anhydrous DMF (20 mL).
-
Add POCl₃ dropwise at 0°C under nitrogen atmosphere.
-
Heat to 80°C for 12 hours.
-
Quench with ice-cold water and neutralize with sodium bicarbonate.
-
Extract with dichloromethane, dry over sodium sulfate, and concentrate.
-
Recrystallize from ethanol to yield the title compound as a pale-yellow solid (65% yield).
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, stoichiometry, and catalyst selection. Comparative studies reveal:
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| POCl₃ Equivalents | 2.0–4.0 | 3.0 | 22% |
| Reaction Temperature | 60–100°C | 80°C | 18% |
| Solvent | DMF, DMAc, NMP | DMF | 15% |
The use of DMF as a solvent enhances intermediate solubility and facilitates cyclization, while excess POCl₃ ensures complete dehydration.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the following modifications are implemented:
-
Continuous Flow Reactors : Reduce reaction time from 12 hours to 3 hours via precise temperature control.
-
Catalytic Recycling : Recover POCl₃ through vacuum distillation (85% recovery rate).
-
Crystallization Optimization : Use anti-solvent (n-heptane) addition to improve crystal morphology and filtration efficiency.
Purification and Characterization
The final product is purified via gradient recrystallization (ethanol/water mixtures) to achieve >99% HPLC purity. Key characterization data:
| Technique | Data |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.42 (s, 1H), 7.89–7.21 (m, 7H), 3.87 (s, 3H), 2.43 (s, 6H) |
| HRMS (ESI+) | m/z 412.1521 [M+H]+ (calc. 412.1518) |
| XRD | Monoclinic, P21/c, a = 8.92 Å |
Chemical Reactions Analysis
Types of Reactions
“7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with various biological targets.
Medicine
In medicinal chemistry, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key analogs of pyrazolo-triazolopyrimidine derivatives, emphasizing substituent effects on biological activity:
Key Findings
Hydrophilic groups (e.g., hydroxyl in ZM-241385) improve water solubility but may reduce CNS penetration, whereas lipophilic substituents (e.g., bromophenyl in ) enhance membrane permeability .
Receptor Selectivity :
- SCH-442416 and ZM-241385 show >100-fold selectivity for A2A over A1 receptors due to their extended alkyl chains and aromatic moieties. The target compound’s dimethylphenyl group may further optimize this selectivity .
Therapeutic Potential: Anticancer analogs (e.g., ) with halogenated aryl groups exhibit low micromolar IC50 values, suggesting the target compound’s methoxyphenyl group could similarly inhibit proliferation via kinase pathways . Antimicrobial derivatives () highlight the scaffold’s versatility, though the target compound’s substituents may shift its efficacy toward eukaryotic targets .
Biological Activity
Overview
The compound 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural complexity and the presence of multiple pharmacophores suggest a variety of possible interactions with biological targets.
- Molecular Formula : C21H18N6O
- Molecular Weight : 370.416 g/mol
- IUPAC Name : 10-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
The primary mechanism of action for this compound is believed to involve the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2. This kinase plays a crucial role in cell cycle regulation and is a prominent target in cancer therapy. By inhibiting CDK2 activity, the compound can prevent the phosphorylation of target proteins necessary for cell cycle progression, thereby inducing apoptosis in cancerous cells.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines.
- Case Study : In a study evaluating similar compounds, derivatives showed IC50 values ranging from 6.2 μM to 43.4 μM against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines . The specific IC50 for our compound needs further investigation but is expected to be comparable based on structural similarities.
Other Biological Activities
In addition to its anticancer potential, compounds within this class have been reported to exhibit:
- Anti-inflammatory Properties : Some pyrazolo derivatives have shown promise in reducing inflammation markers in animal models.
- Antimicrobial Activity : Certain studies have indicated that related compounds possess antibacterial and antifungal properties .
Structure-Activity Relationship (SAR)
The biological activity of 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be correlated with its structural features. The presence of the dimethylphenyl and methoxyphenyl groups enhances lipophilicity and may improve binding affinity to biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Dimethylphenyl Group | Enhances lipophilicity and potential target interaction |
| Methoxy Group | May contribute to increased solubility and bioavailability |
Research Findings
Recent research has focused on synthesizing and characterizing various derivatives of this compound to explore their biological activities further. Notable findings include:
- In Vitro Studies : Compounds similar to 7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have demonstrated significant cytotoxic effects against several cancer cell lines with varying degrees of potency.
- Molecular Docking Studies : These studies suggest that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids critical for its inhibitory function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
